molecular formula C26H22FNO4 B11580384 N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide

N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11580384
M. Wt: 431.5 g/mol
InChI Key: FSAVMXYOWKXNHA-UHFFFAOYSA-N
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Description

N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and organoboron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group can interact with biological receptors, while the benzofuran core can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its combination of a benzofuran core with a fluorophenyl group and a phenoxyacetamide moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C26H22FNO4

Molecular Weight

431.5 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C26H22FNO4/c1-16(2)17-9-13-20(14-10-17)31-15-23(29)28-24-21-5-3-4-6-22(21)32-26(24)25(30)18-7-11-19(27)12-8-18/h3-14,16H,15H2,1-2H3,(H,28,29)

InChI Key

FSAVMXYOWKXNHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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